Tetrapropylammonium perruthenate

Catalog No.
S855679
CAS No.
114615-82-6
M.F
C12H28NO4Ru
M. Wt
351.43
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrapropylammonium perruthenate

CAS Number

114615-82-6

Product Name

Tetrapropylammonium perruthenate

IUPAC Name

ruthenium;tetrapropylazanium;hydroxide;trihydrate

Molecular Formula

C12H28NO4Ru

Molecular Weight

351.43

InChI

InChI=1S/C12H28N.4H2O.Ru/c1-5-9-13(10-6-2,11-7-3)12-8-4;;;;;/h5-12H2,1-4H3;4*1H2;/q+1;;;;;/p-1

SMILES

CCC[N+](CCC)(CCC)CCC.O.O.O.[OH-].[Ru]

Tetrapropylammonium perruthenate is a chemical compound with the formula N(C₃H₇)₄RuO₄. Commonly referred to as the Ley–Griffith reagent, it serves as a mild oxidizing agent in organic synthesis. This compound consists of the tetrapropylammonium cation and the perruthenate anion (RuO₄⁻), which is a derivative of ruthenium tetroxide. Tetrapropylammonium perruthenate is known for its stability and solubility in various solvents, making it a versatile reagent in synthetic chemistry .

  • TPAP should be handled with care as it may be harmful if swallowed or inhaled [].
  • It is recommended to wear gloves and protective clothing when handling TPAP [].

Tetrapropylammonium perruthenate facilitates several key oxidation reactions:

  • Primary Alcohols to Aldehydes: It efficiently oxidizes primary alcohols to aldehydes under mild conditions, particularly when used with co-oxidants like N-methylmorpholine N-oxide .
  • Secondary Alcohols to Ketones: Secondary alcohols can be oxidized to ketones using tetrapropylammonium perruthenate, showcasing its selectivity .
  • Oxidation of Aldehydes to Carboxylic Acids: With increased catalyst loading and co-oxidants, it can further oxidize aldehydes to carboxylic acids .
  • Cleavage of Vicinal Diols: The reagent is also effective in cleaving vicinal diols to form aldehydes .

Tetrapropylammonium perruthenate can be synthesized through several methods:

  • One-Pot Synthesis: This method involves the oxidation of ruthenium(III) chloride with sodium bromate in an aqueous carbonate solution, followed by the addition of tetrapropylammonium hydroxide. The reaction yields dark green crystals of tetrapropylammonium perruthenate .
  • Polymer-Supported Versions: Recent advancements have led to the development of polymer-supported versions of tetrapropylammonium perruthenate, which enhance stability and ease of use in various reactions .

Tetrapropylammonium perruthenate is widely used in:

  • Organic Synthesis: It is employed for selective oxidations in pharmaceutical and fine chemical synthesis.
  • Catalysis: The compound acts as a catalyst for converting sulfides to sulfones and other transformations involving alcohols and carbonyl compounds .
  • Environmental Chemistry: Its mild nature allows for cleaner reactions with fewer side products, aligning with green chemistry principles .

Interaction studies involving tetrapropylammonium perruthenate focus on its compatibility with various functional groups during oxidation reactions. It exhibits excellent chemoselectivity, tolerating multiple reactive groups such as double bonds, halides, and epoxides without undergoing side reactions. This characteristic makes it particularly valuable in complex organic syntheses where functional group integrity must be maintained .

Several compounds exhibit similar properties or functions as tetrapropylammonium perruthenate. Here are some notable examples:

Compound NameKey Features
Tetra-n-butyl ammonium perruthenateSimilar structure; used for oxidation but less soluble than tetrapropyl variant.
Tetraethyl ammonium perruthenateLess sterically hindered; may show different reactivity patterns compared to tetrapropyl variant.
Phosphonium perruthenatesMore stable alternatives that avoid decomposition issues associated with tetrapropylammonium perruthenate.

Tetrapropylammonium perruthenate is unique due to its balance of stability, reactivity, and selectivity in oxidation reactions compared to these similar compounds. Its ability to operate effectively at room temperature and its compatibility with a wide range of functional groups further distinguish it from other oxidants used in organic synthesis .

Wikipedia

Tetrapropylammonium perruthenate

Dates

Modify: 2023-08-15

Explore Compound Types